Oxirane, 3-hydroxypropyl-

Hydrogel Biomaterial Water absorption

Oxirane, 3-hydroxypropyl- (CAS 21915-56-0), systematically named 3-(oxiran-2-yl)propan-1-ol, is a C₅H₁₀O₂ bifunctional monomer that integrates a strained epoxide ring with a terminal primary hydroxyl group separated by a three-carbon spacer. This molecular architecture distinguishes it from the more common glycidol (C₃H₆O₂, oxiran-2-ylmethanol), where the hydroxyl is directly adjacent to the oxirane ring.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 21915-56-0
Cat. No. B13627718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxirane, 3-hydroxypropyl-
CAS21915-56-0
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESC1C(O1)CCCO
InChIInChI=1S/C5H10O2/c6-3-1-2-5-4-7-5/h5-6H,1-4H2
InChIKeySOGGLVJYVOCYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxirane, 3-hydroxypropyl- (CAS 21915-56-0): A Bifunctional Epoxide Monomer for Hydrophilic Polymer and Active Diluent Applications


Oxirane, 3-hydroxypropyl- (CAS 21915-56-0), systematically named 3-(oxiran-2-yl)propan-1-ol, is a C₅H₁₀O₂ bifunctional monomer that integrates a strained epoxide ring with a terminal primary hydroxyl group separated by a three-carbon spacer [1]. This molecular architecture distinguishes it from the more common glycidol (C₃H₆O₂, oxiran-2-ylmethanol), where the hydroxyl is directly adjacent to the oxirane ring [2]. The compound serves as a key precursor for poly[(3-hydroxypropyl)oxirane], a hydrophilic polyether elastomer, and as a reactive diluent in epoxy resin formulations [3][4]. Commercially, it is available in 98% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Bifunctional epoxide for water-soluble polyether synthesis and reactive diluent systems
Reactive diluent for epoxy curing exotherm control at low loading
Batch QC with orthogonal analytical methods (NMR, HPLC, GC)

Why Generic Epoxide Monomers Cannot Replace Oxirane, 3-hydroxypropyl- in Hydrophilic Polymer and Curing Applications


Oxirane, 3-hydroxypropyl- occupies a unique property space that cannot be replicated by simply interchanging glycidol, epichlorohydrin, or other common epoxide monomers. The three-carbon spacer between its epoxide and hydroxyl groups imparts fundamentally different hydrophilicity and mechanical behavior to its derived polymers compared with those from glycidol (one-carbon spacer) [1]. Its polymer, poly[(3-hydroxypropyl)oxirane], is water-soluble and can be cast into tough, clear films from water or methanol, whereas poly[(4-hydroxybutyl)oxirane]—differing by only one methylene unit—is water-insoluble [2]. As an epoxy reactive diluent, hydroxypropyloxyran (a synonym) provides a distinct temperature coefficient reduction profile at low loading that differs quantitatively from cyclohexanone and other modifiers [3]. Generic substitution without accounting for these quantifiable differences in spacer-length-dependent solubility, crosslinking capability, and curing kinetics will compromise polymer performance.

Glycidol (C3 spacer) yields polymers with different hydrophilicity and mechanical profile; direct replacement may compromise target properties.
C4 hydroxybutyl monomer produces water-insoluble polymer, preventing aqueous processing routes available with the C3 spacer.
Curing temperature coefficient reduction is formulation-specific; performance does not transfer to cyclohexanone or other diluents without re-optimization.

Quantitative Differentiation Evidence for Oxirane, 3-hydroxypropyl- (CAS 21915-56-0) Against Closest Analogs


Polyether-urethane Hydrogel Water Absorption: 100–200 wt% Uptake Enables Biomaterial and Contact Lens Applications

Polyether-urethane hydrogels prepared by room-temperature crosslinking of poly[(3-hydroxypropyl)oxirane] with aliphatic or aromatic diisocyanates absorb 100–200% of their weight in water [1]. In contrast, poly[(4-hydroxybutyl)oxirane], which differs by a single methylene unit, is insoluble in water and can only be cast from organic solvents such as methanol or dimethylsulfoxide [2]. This quantitative solubility divergence demonstrates that the C3 hydroxypropyl spacer is at a critical threshold for imparting water solubility to the polyether backbone.

Hydrogel Water Uptake
Head-to-head
100–200 wt% uptake (target) vs. water-insoluble (C4 analog)
C3 spacer is critical for hydrogel swellability
Polyether-urethane hydrogel context; source-specific
Hydrogel Biomaterial Water absorption

Epoxy Resin Curing Temperature Coefficient: 12% Hydroxypropyloxyran Reduces Coefficient to 1.4, Comparable to 25% Cyclohexanone Loading

In a study of over 40 modifiers for epoxy resin ED-20 cured with polyethylenepolyamine at 20–40 °C, the addition of 12% hydroxypropyloxyran (a synonym for the target compound) reduced the temperature coefficient of the curing reaction from 2.0 (unmodified) to 1.4 [1]. By comparison, 25% cyclohexanone was required to achieve a coefficient of 1.3. At equal 12% loading, hydroxypropyloxyran outperforms many inert solvents and active diluents in moderating curing exotherms. The proposed modifier system also reduced initial viscosity by more than 100-fold and improved hardness and impact strength of the cured epoxy by 10–15% over unmodified resin [2].

Curing Temp. Coefficient
Reported
Reduced from 2.0 to 1.4 at 12 wt% loading; cyclohexanone required 25% for 1.3
Effective exotherm moderation at low diluent loading
ED-20 resin system; curing kinetics context
Epoxy resin Reactive diluent Curing kinetics

Cytotoxicity Differential: Glycidol (C3 Epoxide-Alcohol) Exhibits IC50 of 1.13–1.67 mM in Renal Cells, Establishing a Critical Safety Baseline for Structural Analogs

Glycidol (oxiran-2-ylmethanol, CAS 556-52-5), the closest structural analog to the target compound, demonstrates IC50 values of 1.67 mM (MTT assay) and 1.13 mM (NRU assay) in rat kidney epithelial NRK-52E cells, and is classified as IARC Group 2A (probable human carcinogen) [1][2]. In contrast, 3-MCPD (a related chlorinated compound) shows markedly lower toxicity with IC50 values of 48 mM and 41.39 mM in the same assays—a ~30- to 40-fold lower potency [1]. While direct cytotoxicity data for Oxirane, 3-hydroxypropyl- (C5 chain) are not yet reported in peer-reviewed literature, the glycidol data establish that epoxide-alcohol bifunctional compounds with shorter spacers exhibit potent intrinsic cytotoxicity and genotoxic potential, making the C5 homolog's safety profile a critical differentiator that requires independent characterization.

Cytotoxicity Context
Class-level inference
No peer-reviewed IC50 data for target compound
Glycidol analog shows higher cytotoxicity; independent characterization needed
Data to verify; IARC 2A applies to glycidol only
Cytotoxicity Renal toxicology Glycidol

Commercially Available at 98% Purity with Multi-Method Batch QC: NMR, HPLC, GC Documentation as Procurement Differentiator

Oxirane, 3-hydroxypropyl- (CAS 21915-56-0) is commercially supplied at a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-method analytical characterization package enables procurement officers and researchers to verify identity, purity, and batch consistency without requiring in-house re-analysis, reducing quality risk in downstream synthesis.

Batch QC Documentation
Specification review
98% purity; multi-method QC (NMR, HPLC, GC)
Supports identity and purity verification per batch
Supplier-specified; batch-level documentation
Quality control Purity specification Procurement

Optimal Application Scenarios for Oxirane, 3-hydroxypropyl- (CAS 21915-56-0) Based on Verified Evidence


Synthesis of Water-Swellable Polyether-urethane Hydrogels for Contact Lenses and Biomaterials

Poly[(3-hydroxypropyl)oxirane] is uniquely suited for preparing transparent polyether-urethane hydrogels that absorb 100–200% of their weight in water, enabling potential applications as soft biomaterials or contact lenses [1]. The water solubility of the parent polymer—absent in the C4 homolog—enables casting from aqueous solution, a critical processing advantage over organic-solvent-cast alternatives [2].

Low-Loading Reactive Diluent for Epoxy Resin Curing Exotherm Control

At just 12 wt% loading, hydroxypropyloxyran reduces the epoxy curing temperature coefficient from 2.0 to 1.4, providing effective exotherm moderation without excessive diluent volume [1]. The same modifier system also reduces initial viscosity by >100-fold and enhances cured epoxy hardness and impact strength by 10–15%, making it suitable for thick-section epoxy castings and orthotropic composite fabrication [2].

Chiral Intermediate for Asymmetric Synthesis of Bioactive Compounds

The enantiomerically pure (R)- and (S)- forms of 3-(oxiran-2-yl)propan-1-ol serve as versatile chiral building blocks for pharmaceutical synthesis, where the epoxide ring enables stereoselective ring-opening reactions to introduce defined stereochemistry into target molecules [1].

Precursor for Hydrophilic Polyether Elastomers Requiring Aqueous Processability

Poly[(3-hydroxypropyl)oxirane] can be cast into tough, clear films from water or methanol, providing a distinct processing advantage for applications where organic solvent use must be minimized [1]. This property differentiates it from poly[(4-hydroxybutyl)oxirane] and other polyether elastomers that require DMSO or other aprotic solvents for film formation [2].

Application
Selection Property
Validation Focus
Water-Swellable Polyether-urethane Hydrogels
Polymer water solubility (C3 spacer)
Hydrogel water uptake and transparency
Low-Loading Epoxy Reactive Diluent
Curing exotherm moderation efficiency
Temperature coefficient and viscosity reduction
Chiral Intermediate for Asymmetric Synthesis
Enantiomeric purity and epoxide reactivity
Chiral HPLC and ring-opening stereochemistry
Hydrophilic Polyether Elastomer Films
Aqueous processability of derived polymer
Film casting from water, mechanical properties
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